molecular formula C22H34O2 B108639 Topterone CAS No. 60607-35-4

Topterone

Cat. No.: B108639
CAS No.: 60607-35-4
M. Wt: 330.5 g/mol
InChI Key: LZSOOHLAZHOTHJ-GUCLMQHLSA-N
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Preparation Methods

Topterone is synthesized through a series of chemical reactions involving the modification of testosterone. . The reaction conditions often include the use of organic solvents and catalysts to facilitate the chemical transformations.

Chemical Reactions Analysis

Topterone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Topterone is similar to other steroidal antiandrogens such as cyproterone acetate and spironolactone. it is unique in its specific chemical structure, which includes a propyl group at the 17α position . This structural difference contributes to its distinct pharmacological properties. Similar compounds include:

This compound’s uniqueness lies in its specific chemical modifications, which differentiate it from other antiandrogens in terms of its binding affinity and effectiveness .

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-17-propyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O2/c1-4-10-22(24)13-9-19-17-6-5-15-14-16(23)7-11-20(15,2)18(17)8-12-21(19,22)3/h14,17-19,24H,4-13H2,1-3H3/t17-,18+,19+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSOOHLAZHOTHJ-GUCLMQHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209417
Record name Topterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60607-35-4
Record name Topterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60607-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Topterone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060607354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Topterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Topterone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.638
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOPTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77WPB17ZK1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Topterone exert its antiandrogenic effects?

A1: this compound functions as an antiandrogen by competitively binding to cytosolic androgen receptors. [, ] This binding prevents the natural androgen, dihydrotestosterone, from binding to the receptors. As a result, dihydrotestosterone cannot exert its biological effects, leading to the observed antiandrogenic activity. Studies using hamster flank organ development as a model demonstrated that this compound effectively inhibited the stimulatory effects of both testosterone and dihydrotestosterone. [] This finding, coupled with the observation that topical application did not alter testosterone metabolism in the flank organ, supports the conclusion that this compound's primary mechanism of action is through direct androgen receptor antagonism. []

Q2: Are there any structural insights into how this compound interacts with androgen receptors?

A2: While the provided research highlights this compound's interaction with androgen receptors, it does not delve into the specific structural details of this interaction. Further research, potentially involving crystallography or computational modeling studies, would be necessary to elucidate the precise binding mode and molecular interactions responsible for this compound's affinity for androgen receptors.

  1. (Note: This paper appears to be a duplicate of the one listed under the URL https://www.semanticscholar.org/paper/4c071bff565d532d20dbe26b8a9d42157199d26f)

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